Tricaprylin

Catalog No.
S545802
CAS No.
538-23-8
M.F
C27H50O6
M. Wt
470.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricaprylin

CAS Number

538-23-8

Product Name

Tricaprylin

IUPAC Name

2,3-di(octanoyloxy)propyl octanoate

Molecular Formula

C27H50O6

Molecular Weight

470.7 g/mol

InChI

InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3

InChI Key

VLPFTAMPNXLGLX-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
Miscible in ethanol; very soluble in ether, benzene, chloroform, ligroin
Very soluble in petroleum ether
In water, 8.5X10-7 mol/L (0.40 mg/L) at 37 °C
0.4 mg/L @ 37 °C (exp)

Synonyms

2-ethylhexanoic acid, 1,2,3-propanetriyl ester, glycerol tricaprylate, glycerol trioctanoate, glyceryl tricaprylate, glyceryl trioctanoate, octanoic acid, 1,2,3- propanetriyl ester, Panasate 800, tricaprylin, triethylhexanoin, trioctanoin, trioctanoylglyceride

Canonical SMILES

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC

Description

The exact mass of the compound Tricaprylin is 470.3607 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992)0.0004 mg/ml at 37 °cmiscible in ethanol; very soluble in ether, benzene, chloroform, ligroinvery soluble in petroleum etherin water, 8.5x10-7 mol/l (0.40 mg/l) at 37 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4059. Its Medical Subject Headings (MeSH) category is Analytical, Diagnostic and Therapeutic Techniques and Equipment Category - Therapeutics - Drug Therapy - Drug Delivery Systems - Pharmaceutical Vehicles - Excipients - Supplementary Records. It belongs to the ontological category of octanoate ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning; Solvent. However, this does not mean our product can be used or applied in the same or a similar way.

Skin Delivery of Ascorbic Acid

Nutraceuticals and Health Foods

Improved Intestinal Health

Synthesis of Medium-Chain Triglycerides

Tricaprylin, also known as caprylic acid triglyceride, is a triacylglycerol composed of three caprylic acid (octanoic acid) molecules esterified to a glycerol backbone. It appears as a clear, colorless to amber-brown liquid and is typically odorless. This compound is insoluble in water and has a boiling point of approximately 451.6°F (233°C) and a melting point around 50°F (10°C) . Tricaprylin is classified under the broader category of lipids and lipid-like molecules, specifically as a glycerolipid .

  • Alzheimer's disease: Tricaprylin is being investigated as a potential treatment for Alzheimer's disease. The hypothesis is that it can bypass the impaired glucose metabolism in the brain and serve as an alternative energy source for neurons [].
  • Anticonvulsant effects: Tricaprylin's potential anticonvulsant properties are still under investigation, and the exact mechanism is not fully understood [].
  • Limited data is available on tricaprylin's specific toxicity. However, MCTs in general are generally well-tolerated with minimal side effects [].
  • Flammability: Likely combustible based on its organic nature, but specific data is lacking.

  • Esterification: It forms through the reaction of caprylic acid with glycerol, releasing water.
  • Hydrolysis: In the presence of water and an acid or base catalyst, tricaprylin can be hydrolyzed back into glycerol and caprylic acid.
  • Transesterification: It can react with alcohols to form different esters, which is significant in biodiesel production .

Tricaprylin is also reactive with strong oxidizing agents, leading to vigorous reactions that can produce heat and potentially ignite reaction products .

Tricaprylin exhibits various biological activities:

  • Skin Penetration Enhancer: It has been shown to enhance the skin penetration of drugs when used in topical formulations .
  • Non-Teratogenic Properties: Studies indicate that tricaprylin does not cause teratogenic effects in animal models .
  • Metabolism: Upon ingestion, tricaprylin is metabolized into monoglycerides and free fatty acids, which are then absorbed by the intestinal mucosa for further metabolic processes .

Tricaprylin can be synthesized through several methods:

  • Conventional Esterification: This involves heating caprylic acid with glycerol in the presence of an acid catalyst to promote ester bond formation.
  • Ultrasound-Assisted Synthesis: Recent studies have explored intensified synthesis techniques using ultrasound to enhance reaction rates and yields during the esterification process .
  • Catalytic Hydroconversion: This method involves converting triglycerides into acyclic compounds using catalytic processes, demonstrating its versatility in chemical transformations .

Tricaprylin has a wide range of applications:

  • Cosmetics: It is commonly used in skin care products as an emollient and skin-conditioning agent due to its moisturizing properties .
  • Pharmaceuticals: Utilized as a vehicle for drug delivery systems, enhancing the bioavailability of active ingredients .
  • Food Industry: Employed as a food additive and fat substitute due to its digestibility and stability .

Research on tricaprylin's interactions highlights its role as a vehicle in pharmacological studies. For instance:

  • In studies involving carcinogenicity testing, tricaprylin was used to evaluate the effects of other chemicals on tumor formation in animal models. While it did not show significant advantages over corn oil as a vehicle, it provided insights into drug interactions and metabolism .
  • Its use in topical formulations has been linked to improved absorption rates for various therapeutic agents, underscoring its potential in enhancing drug efficacy .

Tricaprylin shares structural and functional similarities with other triacylglycerols. Here are some comparable compounds:

Compound NameStructureUnique Features
TrioleinGlycerol + 3 Oleic AcidsCommonly used for nutritional supplements; liquid at room temperature.
TrilaurinGlycerol + 3 Lauric AcidsKnown for antimicrobial properties; solid at room temperature.
TrioctanoinGlycerol + 3 Octanoic AcidsUsed in cosmetics; similar applications but different fatty acid profile.
TristearinGlycerol + 3 Stearic AcidsSolid at room temperature; often used in food products for texture.

Tricaprylin's uniqueness lies in its specific fatty acid composition (caprylic acid), which contributes to its distinct properties as a skin penetration enhancer and its application in both cosmetic and pharmaceutical formulations .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Tricaprylin is an odorless viscous clear colorless to amber-brown liquid. (NTP, 1992)
Colorless to amber-brown viscous, odorless liquid; mp = 10 deg C; [NTP] Colorless to light yellow odorless liquid; [Acros Organics MSDS]
Solid

Color/Form

Clear, colorless to amber liquid

XLogP3

8.9

Hydrogen Bond Acceptor Count

6

Exact Mass

470.36073931 g/mol

Monoisotopic Mass

470.36073931 g/mol

Boiling Point

451.6 °F at 760 mmHg (NTP, 1992)
233 °C
232.00 to 234.00 °C. @ 760.00 mm Hg

Flash Point

351 °F (NTP, 1992)

Heavy Atom Count

33

Density

0.954 at 68 °F (NTP, 1992) - Less dense than water; will float
0.9540 at 20 °C

LogP

log Kow = 9.20 (est)

Appearance

Liquid

Melting Point

50 °F (NTP, 1992)
10 °C
9.00 to 11.00 °C. @ 760.00 mm Hg

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6P92858988

MeSH Pharmacological Classification

Excipients

Vapor Pressure

3 mmHg at 77 °F ; 13 mmHg at 122 °F (NTP, 1992)
0.06 [mmHg]

Other CAS

538-23-8

Absorption Distribution and Excretion

In the small intestine, most triglycerides are split into monoglycerides, free fatty acids, and glycerol, which are absorbed by the intestinal mucosa. Within the epithelial cells, resynthesized triglycerides collect into globules along with cholesterol and phospholipids and are encased in a protein coat as chylomicrons. Chylomicrons are transported in the lymph to the thoracic duct and eventually to the venous system. The chylomicrons are removed from the blood as they pass through the capillaries of adipose tissue. Fat is stored in adipose cells until it is transported to other tissues as free fatty acids which are used for cellular energy or incorporated into cell membranes. When 14C-labeled long-chain triglycerides are administered intravenously, 25% to 30% of the radiolabel is found in the liver within 30 to 60 minutes, with less than 5% remaining after 24 hours. Lesser amounts of radiolabel are found in the spleen and lungs. After 24 hours, nearly 50% of the radiolabel has been expired in carbon dioxide, with 1% of the carbon label remaining in the brown fat. The concentration of radioactivity in the epididymal fat is less than half that of the brown fat.
After absorption, long- chain saturated fatty acids are transported mainly via the intestinal lymph as triglycerides. Fatty acids with 10 or less carbon atoms are transported mainly from the intestine via the portal blood vessels. There are also data indicating that unsaturated long-chain fatty acids are absorbed mainly via the lymph vessels.
The skin penetration enhancement of drugs by tricaprylin has been demonstrated in vivo using Wistar rats and in vitro using hairless female mice. ... The drug permeation ratio in the presence of triglycerides increased in the following order: Tricaprylin (C8) > Triolein (CI8) > Tributyrin (C4) > Triacetin (C2).

Wikipedia

Axona

Use Classification

Fragrance Ingredients
Cosmetics -> Skin conditioning; Emollient; Solvent

General Manufacturing Information

Octanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester: ACTIVE

Dates

Modify: 2023-08-15
1: More SB, Waghmare JT, Gogate PR. Ultrasound pretreatment as a novel approach for intensification of lipase catalyzed esterification of tricaprylin. Ultrason Sonochem. 2017 May;36:253-261. doi: 10.1016/j.ultsonch.2016.11.036. Epub 2016 Nov 29. PubMed PMID: 28069208.
2: Kolev V, Ivanova A, Madjarova G, Aserin A, Garti N. Unit cell structure of water-filled monoolein in inverted hexagonal mesophase in the presence of incorporated tricaprylin and entrapped lysozyme. Eur Biophys J. 2016 Mar;45(2):99-112. doi: 10.1007/s00249-015-1080-3. Epub 2015 Sep 30. PubMed PMID: 26424533.
3: Liu N, Shi J, Xiao Y, Yasue M, Takei Y, Sanefuji H, Tsujimoto G, Hirasawa A. Effects of a Tricaprylin Emulsion on Anti-glomerular Basement Membrane Glomerulonephritis in Rats: In Vivo and in Silico Studies. Biol Pharm Bull. 2015;38(8):1175-84. doi: 10.1248/bpb.b15-00124. PubMed PMID: 26235580.
4: Camacho-Ruiz Mde L, Mateos-Díaz JC, Carrière F, Rodriguez JA. A broad pH range indicator-based spectrophotometric assay for true lipases using tributyrin and tricaprylin. J Lipid Res. 2015 May;56(5):1057-67. doi: 10.1194/jlr.D052837. Epub 2015 Mar 7. PubMed PMID: 25748441; PubMed Central PMCID: PMC4409282.

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